4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Overview
Description
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been reported to interact with various biological targets, such as acetylcholinesterase , a key enzyme involved in neurodegeneration.
Mode of Action
It’s known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, suggesting potential bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by modulating the levels of acetylcholine, thereby affecting neurotransmission . This modulation can lead to improved cognitive function and memory retention.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the neuroprotective effects of the compound are sustained over time, with continuous administration leading to improved cognitive function in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, binding proteins in the plasma facilitate its distribution to various tissues, where it accumulates and exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the nucleus of cells. The compound’s activity is influenced by its localization, with cytoplasmic interactions affecting cellular metabolism and nuclear interactions influencing gene expression . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biological activity.
Properties
IUPAC Name |
4-(4-ethyltriazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-9-7-14(13-12-9)10-5-3-8(11)4-6-10/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOVZOZUTDUCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241420 | |
Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-47-7 | |
Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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